molecular formula C21H25N3O2S B3807993 5-[1-(cyclopentylacetyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide

5-[1-(cyclopentylacetyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide

Cat. No. B3807993
M. Wt: 383.5 g/mol
InChI Key: KGNNPQCQFRYKPT-UHFFFAOYSA-N
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Description

The compound “5-[1-(cyclopentylacetyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide” is a complex organic molecule. It contains several functional groups including a pyrrolidine ring, a pyridine ring, a thiophene ring, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine and pyridine rings, followed by the introduction of the cyclopentylacetyl group and the thiophenecarboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The pyrrolidine and pyridine rings are likely to contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group might be susceptible to hydrolysis under acidic or basic conditions, while the pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets such as proteins or enzymes .

properties

IUPAC Name

5-[1-(2-cyclopentylacetyl)pyrrolidin-2-yl]-N-pyridin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(14-15-4-1-2-5-15)24-13-3-6-17(24)18-7-8-19(27-18)21(26)23-16-9-11-22-12-10-16/h7-12,15,17H,1-6,13-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNPQCQFRYKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC2C3=CC=C(S3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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